(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol is a chemical compound characterized by the molecular formula . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound features a methanol group attached to an isoxazole ring, making it of interest in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through specific chemical reactions involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine under mild basic conditions. The synthesis methods are documented in scientific literature, indicating its potential for laboratory and possibly industrial applications.
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol is classified as:
The synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol typically involves a multi-step process. The initial step includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, leading to the formation of an intermediate. This intermediate undergoes cyclization to form the isoxazole ring.
The molecular structure of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol consists of:
Key structural data include:
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol can participate in various chemical reactions:
The mechanism of action for (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol involves interactions at the molecular level, particularly with enzymes and receptors within biological systems. Its structural features allow it to modulate biological pathways effectively.
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol has several scientific uses:
The emergence of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol represents a significant advancement in heterocyclic chemistry, particularly within the isoxazoline family. This compound first gained attention in the early 2000s as synthetic methodologies for functionalized isoxazolines matured. Characterized by its bicyclic structure featuring both an isoxazoline ring and a hydroxymethyl group, this molecule bridges the gap between simple heterocycles and complex chiral building blocks. The compound typically appears as a colorless to pale yellow liquid or low-melting solid with moderate stability under inert atmospheres and refrigeration [1] [2]. Its structural uniqueness lies in the juxtaposition of the isoxazoline's reactivity and the alcohol's versatility, creating a multifunctional scaffold. The presence of the isopropyl substituent at the 3-position enhances both steric and electronic properties, influencing subsequent transformations. Historically, interest in such structures intensified with the discovery of bioactive natural products containing isoxazoline motifs and their application in pharmaceutical synthesis, particularly in prostate cancer therapeutics where isoxazoline-containing steroids demonstrated potent biological activity [3].
Table 1: Fundamental Chemical Data
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1142210-97-6 (racemic/unresolved) | [1] |
1171918-06-1 (stereospecific) | [2] | |
Molecular Formula | C₇H₁₃NO₂ | [1] [2] |
Molecular Weight | 143.18 g/mol | [1] |
Chiral Centers | C5 position | [4] [9] |
Key Functional Groups | 4,5-Dihydroisoxazole, hydroxymethyl, isopropyl | [3] |
The true synthetic value of this molecule resides in its stereogenic C5 carbon, which creates a chiral environment exploitable in asymmetric synthesis. The molecule exists as enantiomers due to its stereocenter, with the (R)-configuration being particularly valuable for accessing biologically relevant targets. This chirality enables the molecule to serve as a three-dimensional scaffold where the hydroxymethyl group can be transformed into various functionalities while maintaining stereochemical integrity [4] [9]. The isoxazoline ring offers multiple diversification points: it can function as a masked carbonyl equivalent (hydrolyzable to β-hydroxy ketone), participate in cycloadditions, or undergo ring-opening reactions to generate amino alcohols. This versatility is demonstrated in pharmaceutical syntheses where similar isoxazolinyl methanol derivatives serve as precursors to compounds like the tissue transglutaminase inhibitor (S)-N-(6-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-6-oxo-5-(2-phenylacetamido)hexyl)acrylamide used in PET imaging [7]. The isopropyl group enhances steric bias, improving diastereoselectivity in subsequent reactions – a property leveraged in the synthesis of complex molecules like 17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol, a steroid derivative with anti-prostate cancer activity [3].
Table 2: Comparative Synthetic Applications of Chiral Isoxazolinyl Methanols
Chiral Building Block | Key Transformation | Target Molecule | Application Area | |
---|---|---|---|---|
(R)-(3-Ethyl-4,5-dihydroisoxazol-5-yl)methanol | Nucleophilic substitution | β-Adrenergic agonists | Cardiovascular therapeutics | [4] |
(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol | Cross-coupling reactions | Fluorescent DAT-NMe₂ derivatives | Organic electronics | [9] [10] |
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol | 1,3-Dipolar cycloadditions | Steroidal isoxazole derivatives | Anticancer agents | [3] |
Despite its demonstrated utility, several significant challenges impede the broader application of (3-isopropyl-4,5-dihydroisoxazol-5-yl)methanol in synthetic campaigns. The most critical limitation concerns enantioselective synthesis – current routes often yield racemates requiring resolution, increasing cost and complexity. While enzymatic resolution methods exist for analogous structures like (R)-(3-ethyl-4,5-dihydroisoxazol-5-yl)methanol [4], these processes suffer from variable efficiency and substrate specificity when applied to the isopropyl variant. A second major challenge involves the regioselectivity and stability issues during isoxazoline ring transformations. Studies indicate that 5-hydroxy-4,5-dihydroisoxazoles (isoxazolines) derived from acetylenic ketones undergo unpredictable dehydration pathways when treated with reagents like carbonyl diimidazole (CDI), often yielding undesired byproducts such as enaminoketones (e.g., 26b,c) or β-oxonitriles (31) instead of the target isoxazoles [3]. Furthermore, scalability constraints plague existing synthetic routes, particularly those relying on low-temperature organometallic additions to Weinreb amides or sensitive intermediates. The development of robust catalytic asymmetric methods for direct synthesis and strategies for controlled ring functionalization remain significant unmet needs in the field.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5